N-(3,3-diphenylpropyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide
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Overview
Description
N-(3,3-DIPHENYLPROPYL)-4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-THIOPHENECARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring substituted with a tetrazole group, making it an interesting subject for research in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-DIPHENYLPROPYL)-4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-THIOPHENECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the tetrazole group. The final step involves the attachment of the diphenylpropyl group to the thiophene ring. Common reagents used in these reactions include organolithium compounds, halogenating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-DIPHENYLPROPYL)-4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-THIOPHENECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazole group can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents and organometallic reagents are used to introduce various substituents onto the thiophene ring.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophenes, depending on the reaction conditions and reagents used.
Scientific Research Applications
N-(3,3-DIPHENYLPROPYL)-4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-THIOPHENECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of N-(3,3-DIPHENYLPROPYL)-4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. The tetrazole group can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes or receptors with high affinity. The thiophene ring provides structural stability and enhances the compound’s ability to penetrate biological membranes. The diphenylpropyl group contributes to the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins or cell membranes.
Comparison with Similar Compounds
Similar Compounds
- N-(3,3-Diphenylpropyl)-4,5-dimethyl-2-(1H-1,2,3,4-tetrazol-1-yl)phenylcarboxamide
- N-(3,3-Diphenylpropyl)-4,5-dimethyl-2-(1H-1,2,3,4-tetrazol-1-yl)benzamide
Uniqueness
N-(3,3-DIPHENYLPROPYL)-4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-THIOPHENECARBOXAMIDE is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and enhances its stability. The combination of the tetrazole group and the diphenylpropyl moiety further distinguishes it from similar compounds, providing a unique profile of biological activity and chemical reactivity.
Properties
Molecular Formula |
C23H23N5OS |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-(3,3-diphenylpropyl)-4,5-dimethyl-2-(tetrazol-1-yl)thiophene-3-carboxamide |
InChI |
InChI=1S/C23H23N5OS/c1-16-17(2)30-23(28-15-25-26-27-28)21(16)22(29)24-14-13-20(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,15,20H,13-14H2,1-2H3,(H,24,29) |
InChI Key |
BTIHLCMEEVITCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)N4C=NN=N4)C |
Origin of Product |
United States |
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